2-Methyl-4-oxo-4H-1-benzopyran-3,5,8-triyl triacetate
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Overview
Description
2-Methyl-4-oxo-4H-chromene-3,5,8-triyl triacetate is a derivative of chromene, a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4H-chromene-3,5,8-triyl triacetate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 4-oxo-4H-chromene-3-carbaldehyde reacts with malononitrile or cyanoacetates in the presence of a base such as sodium carbonate or diethylamine . This reaction is often carried out in an environmentally friendly medium, such as an ethanol-water mixture .
Industrial Production Methods
Industrial production of this compound may involve scalable one-pot synthesis methods to enhance yield and reduce reaction time. The use of recyclable catalysts and green methodologies is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-chromene-3,5,8-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocycles.
Biology: Exhibits antimicrobial, anticancer, and antidiabetic activities.
Medicine: Potential therapeutic agent for treating diseases such as cancer, diabetes, and infections.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4H-chromene-3,5,8-triyl triacetate involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes like monoamine oxidase, leading to its potential use as an antidepressant . The compound’s structure allows it to interact with DNA, proteins, and other biomolecules, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4H-chromene-4-one: Another derivative of chromene with similar biological activities.
2H-chromene-2-one: Known for its anticancer and antimicrobial properties.
4-oxo-4H-chromene-3-carbaldehyde: A precursor in the synthesis of various chromene derivatives.
Uniqueness
2-Methyl-4-oxo-4H-chromene-3,5,8-triyl triacetate is unique due to its triacetate functional groups, which enhance its solubility and reactivity. This makes it a valuable compound for further chemical modifications and applications in medicinal chemistry .
Properties
CAS No. |
61885-15-2 |
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Molecular Formula |
C16H14O8 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
(3,8-diacetyloxy-2-methyl-4-oxochromen-5-yl) acetate |
InChI |
InChI=1S/C16H14O8/c1-7-15(24-10(4)19)14(20)13-11(22-8(2)17)5-6-12(16(13)21-7)23-9(3)18/h5-6H,1-4H3 |
InChI Key |
QZAFKAOMYPDXQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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